molecular formula C21H27NO4S B4034434 Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4034434
M. Wt: 389.5 g/mol
InChI Key: ZUHPVINPHMQNKH-UHFFFAOYSA-N
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Description

Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its unique structure, which includes a methyl ester group, a furan ring, and a benzothiophene core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets can make it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties can enhance the performance of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the methyl ester group. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as chromatography and recrystallization are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure. These features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-(2-methylbutan-2-yl)-2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-6-21(3,4)13-7-8-15-16(11-13)27-19(17(15)20(24)25-5)22-18(23)14-9-10-26-12(14)2/h9-10,13H,6-8,11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHPVINPHMQNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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